molecular formula C9H6BrFO B1523837 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881189-74-8

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1523837
CAS No.: 881189-74-8
M. Wt: 229.05 g/mol
InChI Key: FVPXVDTWEBFLLE-UHFFFAOYSA-N
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Description

“6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 881189-74-8. It has a molecular weight of 229.05 . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula of “this compound” is C9H6BrFO .


Physical and Chemical Properties Analysis

“this compound” is a solid substance. It should be stored sealed in a dry environment at room temperature .

Scientific Research Applications

Enhanced Fluorescence Emission in Nanoparticles

Researchers have utilized compounds similar to 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in the development of nanoparticles exhibiting enhanced brightness and fluorescence emission. Such nanoparticles, derived from heterodifunctional polyfluorene building blocks, demonstrate high quantum yields and tunable emission wavelengths, making them suitable for applications in bioimaging and sensing. The creation of these nanoparticles involves complex organic syntheses, where the subject compound's analogs serve as crucial intermediates or functional groups contributing to the desired optical properties (Fischer, Baier, & Mecking, 2013).

Generation and Trapping of Isoindenones

The compound and its derivatives have been explored in the generation and trapping of isoindenones, a class of compounds with potential in synthesizing complex molecular architectures. This involves reactions under controlled conditions to yield inden-2-one derivatives, which have applications in creating novel organic molecules with unique properties (Jones & Ryder, 1997).

Rearrangement Studies

Studies on the rearrangement of halo-substituted dihydro-l-hydroxycarbostyrils have utilized similar compounds to understand the mechanisms underlying chemical transformations. These investigations provide insights into nucleophilic substitution and rearrangement processes, contributing to the broader field of synthetic organic chemistry (McCord et al., 1982).

Mechanistic Insights into Chemical Reactions

Research on the selective reaction of halogen atoms in Friedel-Crafts reactions has employed compounds akin to this compound. These studies shed light on the mechanisms of indene formation from geminal dihalocyclopropanes, contributing valuable information to the field of mechanistic organic chemistry (Müller & Weyerstahl, 1975).

Fluorescence Imaging and Sensing

o-Phenylazonaphthol derivatives, including those incorporating bromo-fluoro functional groups, have been synthesized to investigate fluorogenic behaviors and aggregation-induced emission (AIE). These compounds, including derivatives of this compound, find applications in fluorescence imaging of cells and potential use in sensing applications due to their two-photon absorption properties (Yoon et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. It has hazard statements H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPXVDTWEBFLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881189-74-8
Record name 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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